Sub-Nanomolar PIP5K1C Inhibitory Potency of Pip5K1C-IN-1 Relative to UNC3230
Pip5K1C-IN-1 demonstrates a 51.25-fold higher potency against PIP5K1C compared to the widely used reference inhibitor UNC3230. Pip5K1C-IN-1 exhibits an IC50 of 0.80 nM in a recombinant human PIP5K1C enzymatic assay, whereas UNC3230 has a reported IC50 of approximately 41 nM [1]. This substantial potency differential enables the use of lower compound concentrations in cellular and in vivo assays, potentially mitigating off-target effects and solubility-related limitations.
| Evidence Dimension | In vitro inhibitory potency against recombinant human PIP5K1C |
|---|---|
| Target Compound Data | IC50 = 0.80 nM |
| Comparator Or Baseline | UNC3230: IC50 = ~41 nM |
| Quantified Difference | 51.25-fold improvement in potency |
| Conditions | Recombinant human PIP5K1C enzymatic assay |
Why This Matters
Higher potency allows for lower required doses in experimental systems, reducing the likelihood of off-target effects and improving the feasibility of in vivo studies.
- [1] Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors. ACS Med. Chem. Lett. 2024, 15, 5, 684–690. View Source
